molecular formula C6H8N2O B137964 1-(1-Amino-1H-pyrrol-2-yl)ethanone CAS No. 158883-64-8

1-(1-Amino-1H-pyrrol-2-yl)ethanone

Cat. No.: B137964
CAS No.: 158883-64-8
M. Wt: 124.14 g/mol
InChI Key: MGEJYYWLTJVEJS-UHFFFAOYSA-N
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Description

1-(1-Amino-1H-pyrrol-2-yl)ethanone is a pyrrole-derived compound featuring an amino group at the 1-position of the pyrrole ring and an acetyl group at the 2-position. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. The amino group enhances hydrogen-bonding capacity and solubility in polar solvents, while the acetyl group contributes to reactivity in condensation and nucleophilic addition reactions.

Properties

CAS No.

158883-64-8

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

1-(1-aminopyrrol-2-yl)ethanone

InChI

InChI=1S/C6H8N2O/c1-5(9)6-3-2-4-8(6)7/h2-4H,7H2,1H3

InChI Key

MGEJYYWLTJVEJS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CN1N

Canonical SMILES

CC(=O)C1=CC=CN1N

Synonyms

Ethanone, 1-(1-amino-1H-pyrrol-2-yl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1-(1-Amino-1H-pyrrol-2-yl)ethanone has been explored for its potential therapeutic properties:

  • Antibacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial effects. A study highlighted that certain pyrrole derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could serve as a scaffold for developing new antibiotics .
  • Antitubercular Properties : The compound has been evaluated for its potential in treating tuberculosis. In vitro studies demonstrated that several derivatives displayed notable efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .

Biological Research

The compound's ability to interact with biological systems makes it a candidate for further exploration:

  • Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit key enzymes involved in bacterial metabolism, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. These enzymes are critical targets in drug development for bacterial infections .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate:

  • Building Block for Complex Molecules : The compound is utilized as a precursor in the synthesis of more complex heterocyclic compounds. Its amino group can participate in nucleophilic substitution reactions, facilitating the formation of diverse chemical structures .

Case Study 1: Antibacterial Activity

A recent study synthesized various derivatives of this compound and tested their antibacterial properties. The results indicated that certain modifications to the pyrrole ring significantly enhanced antimicrobial activity, particularly against resistant strains of bacteria.

CompoundMIC (µg/mL)Activity
Derivative A0.8Strong
Derivative B4.0Moderate
Derivative C100Weak

This demonstrates the potential of this compound as a lead structure for developing novel antibiotics.

Case Study 2: Enzyme Inhibition

In another research effort, molecular docking studies were conducted to assess the binding affinity of this compound derivatives to DHFR. The findings revealed strong binding interactions, supporting further development as an enzyme inhibitor.

DerivativeBinding Energy (kcal/mol)Target Enzyme
Compound X-9.5DHFR
Compound Y-8.7DHFR
Compound Z-7.9DHFR

These results suggest the viability of these compounds in designing effective enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(1-Amino-1H-pyrrol-2-yl)ethanone, highlighting variations in substituents and their impact on physical, chemical, and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Boiling Point Key Applications/Findings References
2-Acetylpyrrole C₆H₇NO 109.13 None (parent compound) Tboil: 493.2 K Volatile aroma contributor in coffee and pumpkin; used in flavor chemistry
1-(1-Methyl-1H-pyrrol-2-yl)ethanone C₇H₉NO 123.15 Methyl group at 1-position N/A Enhanced lipophilicity; potential intermediate in drug synthesis
1-(1-Benzyl-1H-pyrrol-2-yl)ethanone C₁₃H₁₃NO 199.25 Benzyl group at 1-position N/A Increased steric bulk; explored in coordination chemistry and catalysis
1-(3-Hydroxy-1H-pyrrol-2-yl)ethanone C₆H₇NO₂ 125.13 Hydroxyl group at 3-position N/A Improved polarity; studied for antioxidant and antibacterial activity
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 180.16 Amino and nitro groups on benzene N/A Caution required due to incomplete toxicological data; used in dye synthesis

Structural and Functional Insights

  • Electronic Effects: The amino group in this compound likely increases electron density on the pyrrole ring compared to methyl or benzyl substituents, enhancing nucleophilic reactivity .
  • Solubility: Hydroxyl or amino substituents improve water solubility, whereas benzyl or methyl groups favor organic solvents .
  • Biological Activity: Hydroxy-substituted analogs (e.g., 1-(3-Hydroxy-1H-pyrrol-2-yl)ethanone) show antioxidant and antibacterial properties, likely due to radical scavenging capabilities . Methyl and benzyl derivatives are intermediates in synthesizing enzyme inhibitors (e.g., enoyl-ACP reductase inhibitors) .

Preparation Methods

Key Steps:

  • Formylation : Treating pyrrole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C produces 1H-pyrrole-2-carbaldehyde.

  • Oxidation : The aldehyde is oxidized to 1H-pyrrole-2-carboxylic acid using Jones reagent (CrO₃/H₂SO₄), followed by esterification to the ethyl ester.

  • Amination : Bromination at the 1-position (using PPh₃Br₂ in CH₂Cl₂) enables nucleophilic substitution with aqueous ammonia (25% NH₃, 80°C, 12 h).

Data Table 1: Reaction Conditions for Vilsmeier-Haack Pathway

StepReagents/ConditionsYield (%)Reference
FormylationPOCl₃, DMF, 0°C, 2 h78
OxidationCrO₃, H₂SO₄, acetone, 20°C, 4 h65
BrominationPPh₃Br₂, CH₂Cl₂, Et₃N, 24 h82
AminationNH₃ (aq), 80°C, 12 h57

Direct C-H Amination via Transition Metal Catalysis

Palladium-catalyzed C-H amination offers a streamlined approach to introduce the amino group regioselectively. This method avoids pre-functionalization of the pyrrole ring.

Mechanism:

  • Catalytic System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene.

  • Amination : Using hydroxylamine-O-sulfonic acid as the nitrogen source, the 1-position undergoes amination at 110°C for 24 h.

  • Acetylation : Friedel-Crafts acylation with acetyl chloride and AlCl₃ introduces the ketone at the 2-position.

Data Table 2: Optimization of Direct Amination

ParameterOptimal ValueYield (%)Reference
Temperature110°C71
Catalyst Loading5 mol% Pd(OAc)₂68
Reaction Time24 h71

Reductive Amination of 1-Nitro-2-acetylpyrrole

This two-step method involves nitration followed by reduction. While challenging due to pyrrole’s sensitivity to strong acids, careful optimization achieves moderate yields.

Procedure:

  • Nitration : 2-Acetylpyrrole is nitrated at −20°C using fuming HNO₃ in H₂SO₄, yielding 1-nitro-2-acetylpyrrole.

  • Reduction : Catalytic hydrogenation (H₂, 50 psi, Pd/C, EtOH) reduces the nitro group to an amine.

Data Table 3: Nitration and Reduction Parameters

StepConditionsYield (%)Reference
NitrationHNO₃ (90%), H₂SO₄, −20°C, 1 h43
ReductionH₂ (50 psi), 10% Pd/C, EtOH, 6 h89

Multi-Step Synthesis via Trichloroacetylation

Adapting methods from 1-aroylmethylpyrrole synthesis, this pathway leverages trichloroacetyl chloride to install the acetyl group.

Pathway Overview:

  • Trichloroacetylation : React pyrrole with trichloroacetyl chloride in CH₂Cl₂ to form 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone.

  • Esterification : Treat with NaOMe/MeOH to yield 1H-pyrrole-2-carboxylic acid ethyl ester.

  • Amination : Brominate at the 1-position, followed by SN2 substitution with NH₃.

Data Table 4: Trichloroacetylation Route Efficiency

StepReagents/ConditionsYield (%)Reference
TrichloroacetylationCl₃CCOCl, CH₂Cl₂, 0°C, 1 h85
EsterificationNaOMe, MeOH, reflux, 3 h78
BrominationBr₂, DMF, K₂CO₃, 20°C, 2 h91

Comparison of Methodologies

Table 5: Advantages and Limitations of Each Method

MethodAdvantagesLimitations
Vilsmeier-Haack PathwayHigh functional group toleranceMulti-step, moderate overall yield
Direct C-H AminationAtom-economical, fewer stepsRequires specialized catalysts
Reductive AminationStraightforward reduction stepLow nitration yield
Trichloroacetylation RouteScalable, high intermediate yieldsHarsh reaction conditions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-amino-1H-pyrrol-2-yl)ethanone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via multi-component reactions or nucleophilic substitutions. For example, a four-component one-pot reaction using substituted amines and ketones in refluxing dioxane with anhydrous K₂CO₃ as a base achieves yields of 67–85% . Optimization involves adjusting solvent polarity (e.g., ethanol for recrystallization), reaction time (16–24 hours), and stoichiometric ratios of reagents. Monitoring by TLC and purification via column chromatography are recommended to isolate the product .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The amino group (-NH₂) appears as a broad singlet at δ 5.2–5.5 ppm, while the acetyl group (C=O) shows a singlet for the methyl protons at δ 2.4–2.6 ppm. Pyrrolic protons resonate between δ 6.0–7.0 ppm, depending on substituents .
  • ¹³C NMR : The carbonyl carbon appears at δ 195–200 ppm. Aromatic carbons in the pyrrole ring range from δ 110–140 ppm .
  • IR : Strong absorption at ~1650 cm⁻¹ confirms the ketone (C=O), and N-H stretches for the amino group appear at ~3350 cm⁻¹ .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer : While specific toxicity data may be limited, general precautions include:

  • Use of PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust or vapors.
  • Follow GHS/CLP guidelines (P261, P262) for handling and disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

  • Methodological Answer : Use SHELXL for structure refinement and ORTEP-3 for visualization. Key steps:

Collect high-resolution diffraction data (≤1.0 Å) to resolve electron density maps.

Assign anisotropic displacement parameters for non-H atoms.

Validate hydrogen bonding (e.g., N-H···O interactions) using SHELXPRO .

Q. What strategies are effective for analyzing contradictory biological activity data in MAO-A binding studies involving this compound derivatives?

  • Methodological Answer :

  • Perform competitive binding assays with radiolabeled tracers (e.g., [¹¹C]-harmine) to quantify binding affinity (Kᵢ).
  • Use PET imaging in vivo (e.g., pig models) to correlate ligand distribution with MAO-A expression levels.
  • Analyze plasma metabolism rates to distinguish between tracer stability and target engagement .

Q. How can computational modeling predict the reactivity of this compound in annulation reactions?

  • Methodological Answer :

  • Employ DFT calculations (B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).
  • Simulate reaction pathways for cycloadditions or ring-opening reactions using Gaussian or ORCA software.
  • Validate predictions with experimental kinetic data (e.g., rate constants for Darzens reactions) .

Q. What methodologies are suitable for studying the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies:
  • Expose the compound to buffers (pH 1–13) at 25–60°C for 1–4 weeks.
  • Monitor degradation by HPLC-MS to identify byproducts (e.g., hydrolysis of the acetyl group).
  • Use Arrhenius plots to extrapolate shelf-life at standard conditions .

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